
L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- typically involves the coupling of L-tryptophanamide with N-(1-oxo-5-phenylpentyl)glycine. This process can be carried out using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF). The reaction is usually performed under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted tryptophanamide derivatives.
Applications De Recherche Scientifique
L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in key biological processes. For example, it may interact with tryptophan-tRNA ligase, influencing protein synthesis and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-
- L-Tryptophanamide, N-(1-oxo-4-phenylbutyl)glycyl-
Uniqueness
L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects.
Propriétés
Numéro CAS |
678996-62-8 |
|---|---|
Formule moléculaire |
C24H28N4O3 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-5-phenylpentanamide |
InChI |
InChI=1S/C24H28N4O3/c25-24(31)21(14-18-15-26-20-12-6-5-11-19(18)20)28-23(30)16-27-22(29)13-7-4-10-17-8-2-1-3-9-17/h1-3,5-6,8-9,11-12,15,21,26H,4,7,10,13-14,16H2,(H2,25,31)(H,27,29)(H,28,30)/t21-/m0/s1 |
Clé InChI |
YZJOLQIKZATMTQ-NRFANRHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
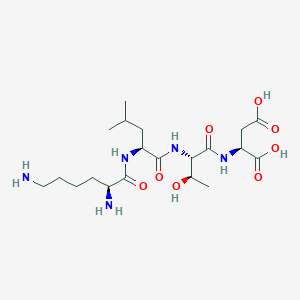
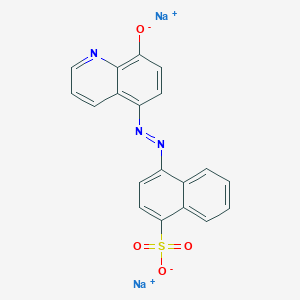
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
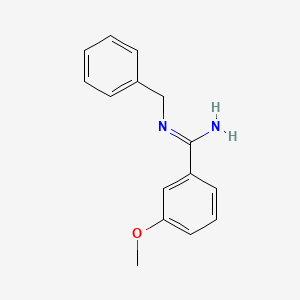
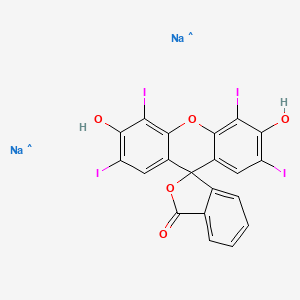

![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
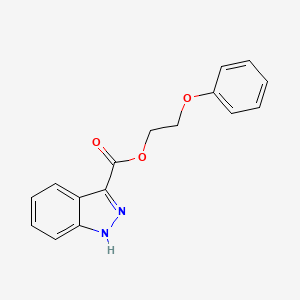

![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)
